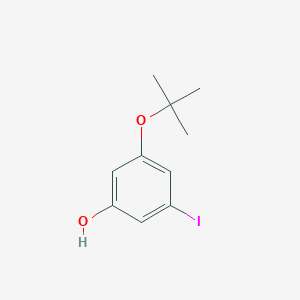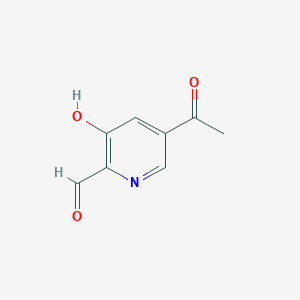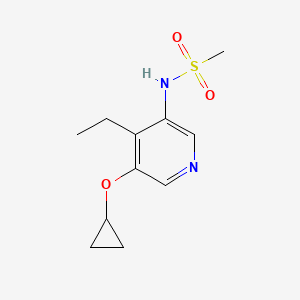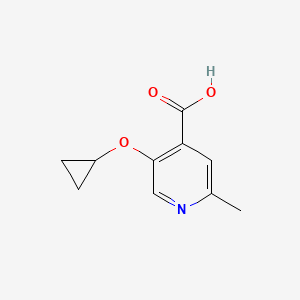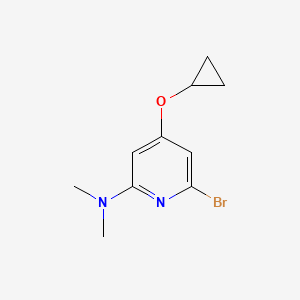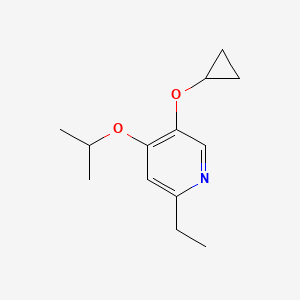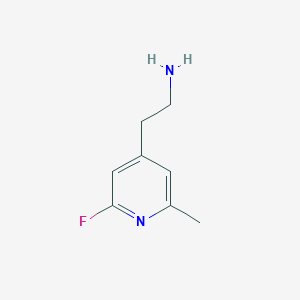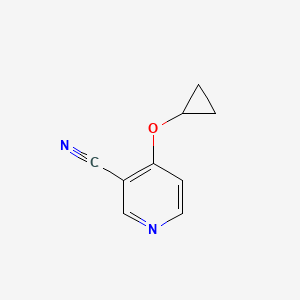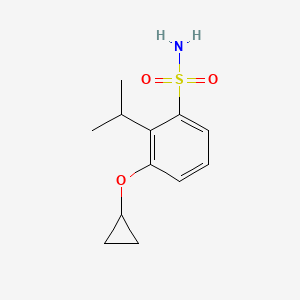
1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone typically involves the reaction of 2-hydroxy-6-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products:
Oxidation: Formation of 2-hydroxy-6-methoxypyridine-4-carboxylic acid.
Reduction: Formation of 1-(2-hydroxy-6-methoxypyridin-4-YL)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity to various enzymes and receptors. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site residues, thereby blocking the enzyme’s activity. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone can be compared with other similar compounds such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
1-(6-Methylpyridin-3-YL)-2-(4-methylsulfonylphenyl)ethanone: An intermediate in the synthesis of Etoricoxib, a COX-2 inhibitor.
Quinoline derivatives: These compounds have a similar heterocyclic structure and are used in various industrial and medicinal applications.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
4-acetyl-6-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO3/c1-5(10)6-3-7(11)9-8(4-6)12-2/h3-4H,1-2H3,(H,9,11) |
Clave InChI |
CZLBVOHAUDIVOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=O)NC(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



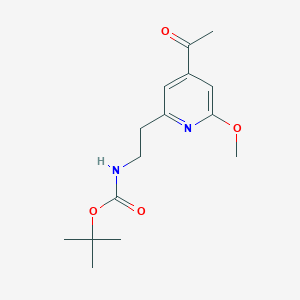
![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
